2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester

Description

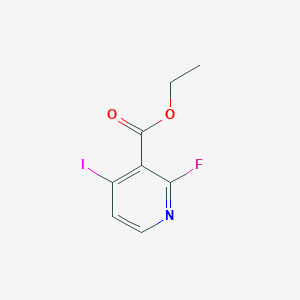

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester is a halogenated pyridine derivative characterized by a fluorine atom at position 2 and an iodine atom at position 4 of the pyridine ring, with a carboxylic acid ethyl ester group at position 3. Its molecular formula is C₈H₇FINO₂, and its molecular weight is 311.05 g/mol.

Properties

IUPAC Name |

ethyl 2-fluoro-4-iodopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FINO2/c1-2-13-8(12)6-5(10)3-4-11-7(6)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OULZTTDLVMNBNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Lithiation and Iodination

The process begins with 2-fluoropyridine , which undergoes directed ortho-lithiation using lithium diisopropylamide (LDA) at temperatures ≤−55°C under nitrogen. The lithiated intermediate reacts with iodine or iodine electrophiles (e.g., I₂, N-iodosuccinimide) to introduce the iodine substituent at the 4-position.

Key parameters:

-

Temperature control : Maintaining ≤−55°C prevents side reactions such as ring opening.

-

Solvent system : Tetrahydrofuran (THF) is preferred for its ability to stabilize lithiated intermediates.

-

Quenching : Aqueous sodium bisulfite (NaHSO₃) effectively terminates the reaction, yielding 2-fluoro-4-iodopyridine with 70–76% purity after column chromatography.

Carboxylation and Esterification

The 3-position is functionalized via carbon dioxide insertion into the lithiated intermediate, forming the carboxylic acid. Subsequent esterification with ethanol in the presence of sulfuric acid or thionyl chloride produces the ethyl ester.

Optimization challenges :

-

Regioselectivity : Competing lithiation at the 5-position reduces yields by 5–10%.

-

Esterification efficiency : Direct esterification achieves 85–90% conversion, while coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) improve yields to 92% in DMF.

Halogen Exchange via Finkelstein Reaction

An alternative route employs halogen exchange to introduce iodine, circumventing low-temperature lithiation.

Substitution of Bromine or Chlorine

Starting from 2-fluoro-3-carbethoxy-4-bromopyridine , a Finkelstein reaction with sodium iodide in acetone replaces bromine with iodine.

Reaction conditions :

Limitations

-

Byproduct formation : Residual bromide salts complicate purification, necessitating recrystallization from ethanol/water mixtures.

-

Substrate availability : 4-Bromo precursors are less commercially accessible than 2-fluoropyridine.

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium-catalyzed cross-coupling to construct the pyridine ring post-functionalization.

Suzuki-Miyaura Coupling

A boronic ester intermediate (e.g., 2-fluoro-4-boronic acid pyridine-3-carboxylate) undergoes coupling with ethyl iodoacetate in the presence of Pd(PPh₃)₄ and K₂CO₃ .

Advantages :

-

Mild conditions : Reactions proceed at 60–80°C in ethanol/water mixtures.

-

Functional group tolerance : Compatible with ester groups without hydrolysis.

Yield data :

| Catalyst Loading | Temperature (°C) | Yield (%) |

|---|---|---|

| 2 mol% Pd | 60 | 65 |

| 5 mol% Pd | 80 | 78 |

Stille Coupling

For substrates sensitive to boronic acids, Stille coupling with tributyl(iodo)stannane and Pd₂(dba)₃ achieves comparable yields (70–75%) but requires stringent anhydrous conditions.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

Industrial-Scale Considerations

Cost-Benefit Analysis

Purification Techniques

-

Column chromatography : Silica gel with hexane/ethyl acetate (4:1) resolves iodinated byproducts.

-

Recrystallization : Ethanol/water (3:1) yields 99% pure product after two cycles.

Emerging Methodologies

Chemical Reactions Analysis

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluoro and iodo groups. Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further oxidation or reduction reactions.

Coupling Reactions: The iodo group can be used in palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.

Scientific Research Applications

Medicinal Chemistry

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester serves as a valuable building block in the synthesis of biologically active compounds. Its unique structure allows for:

- Drug Development : The compound's ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for developing new pharmaceuticals. Preliminary studies indicate potential interactions with cytochrome P450 enzymes, which are crucial for drug metabolism.

Agrochemicals

The compound's structural characteristics suggest potential applications in developing agrochemicals, particularly:

- Pesticides and Herbicides : Its reactivity may allow for modifications that enhance biological activity against pests or weeds.

Material Science

In material science, this compound can be employed as a precursor for:

- Functional Polymers : The compound can be polymerized or copolymerized to create materials with specific properties, such as increased thermal stability or enhanced electrical conductivity.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

- Biological Activity Studies : Research has demonstrated that derivatives of this compound exhibit significant binding affinity to specific targets in cancer therapy, suggesting its role in developing anticancer agents.

- Synthetic Pathways : Various synthetic routes have been documented, showcasing its versatility as a synthetic intermediate in complex organic synthesis .

- Comparative Analysis : A comparative study of structurally similar compounds revealed that this compound possesses unique reactivity patterns that could be exploited in synthetic chemistry.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The fluoro and iodo groups can enhance the compound’s binding affinity to its molecular targets, thereby increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs differ in halogenation patterns, substituent groups, and heterocyclic frameworks. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents/Functional Groups | CAS Number | Key Applications |

|---|---|---|---|---|---|

| 2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester | C₈H₇FINO₂ | 311.05 | F (C2), I (C4), COOEt (C3) | Not provided | Cross-coupling intermediates |

| 2-Amino-3,5,6-trifluoro-4-pyridinecarboxylic acid ethyl ester | C₈H₇F₃N₂O₂ | 220.15 | NH₂ (C2), F (C3, C5, C6), COOEt (C4) | 259675-84-8 | Organic synthesis intermediate |

| 2-Chloro-3-methylpyridine-4-carboxylic acid ethyl ester | C₉H₁₀ClNO₂ | 215.64 | Cl (C2), CH₃ (C3), COOEt (C4) | 301666-92-2 | Pharmaceutical intermediates |

| 4-Hydroxy-5-isopropyl-6-methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid ethyl ester | C₁₂H₁₇NO₄ | 239.27 | OH (C4), (CH(CH₃)₂) (C5), CH₃ (C6), COOEt (C3) | 100371-18-4 | Not specified |

| Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate | C₁₃H₁₂FNO₂S | 265.30 | NH₂ (C2), 4-fluorophenyl (C4), COOEt (C3) | Not provided | Material science research |

Key Observations:

Halogen Diversity: The target compound’s iodine atom (C4) distinguishes it from chlorine (2-Chloro analog, CAS 301666-92-2) and fluorine-rich derivatives (e.g., 2-Amino-3,5,6-trifluoro analog, CAS 259675-84-8). Iodine’s polarizability and size enhance reactivity in metal-catalyzed reactions compared to smaller halogens . Fluorine’s electronegativity in the target compound deactivates the pyridine ring, directing electrophilic substitutions to specific positions.

Heterocyclic Frameworks: Thiophene-based analogs (e.g., Ethyl 2-amino-4-(4-fluorophenyl)thiophene-3-carboxylate) replace the pyridine ring with sulfur-containing thiophene, altering electronic properties and solubility .

Functional Group Impact: Amino groups (e.g., 2-Amino-3,5,6-trifluoro analog) enhance nucleophilicity, enabling further derivatization via acylation or alkylation . Hydroxyl and oxo groups (e.g., 4-Hydroxy-5-isopropyl-6-methyl-2-oxo analog) introduce hydrogen-bonding sites, improving solubility in polar solvents .

Stability and Commercial Considerations

- Commercial Status : The target compound is discontinued across all sizes (1g–25g) , whereas analogs like the 2-Chloro-3-methylpyridine derivative remain available, highlighting supply chain disparities.

Biological Activity

2-Fluoro-4-iodopyridine-3-carboxylic acid ethyl ester (CAS No. 853798-93-3) is a compound of significant interest in medicinal chemistry due to its unique structural attributes, which include a fluorine atom and an iodine atom attached to the pyridine ring, along with a carboxylic acid functional group and an ethyl ester moiety. This compound serves as a versatile building block in the synthesis of various biologically active molecules and has shown potential in several therapeutic applications.

The molecular formula of this compound is , with a molecular weight of approximately 221.15 g/mol. It appears as a liquid with a predicted boiling point around 301 °C and a density of about 1.806 g/cm³ .

Synthesis

The synthesis of this compound can be achieved through various methodologies, including halogenation reactions and esterification processes. The presence of both fluorine and iodine allows for unique reactivity patterns that can be exploited in further chemical transformations.

Preliminary studies indicate that this compound may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism . This interaction suggests that the compound could influence the pharmacokinetics of other therapeutic agents.

Comparative Analysis

The following table summarizes the biological activity of structurally similar compounds:

| Compound Name | CAS Number | IC50 (µg/mL) | Activity Description |

|---|---|---|---|

| 2-Chloro-3-fluoro-4-iodopyridine | 148639-07-0 | 0.655 | Significant cytotoxicity against KYSE150 cells |

| 3-Fluoro-4-iodopicolinonitrile | 669066-35-7 | 1.463 | Moderate inhibition against KYSE70 cells |

| 2-Amino-4-chloro-3-iodopyridine | 417721-69-8 | Not specified | Potential for further development |

Case Studies

While specific case studies focusing solely on this compound are scarce, analogous compounds have been evaluated extensively for their biological properties. For example, studies have shown that modifications in the pyridine ring can significantly alter the binding affinity to biological targets such as enzymes and receptors .

Example Study

In one study, novel furopyridone derivatives were synthesized and evaluated for their cytotoxic effects against esophageal cancer cell lines. The findings indicated that specific structural modifications led to enhanced antitumor activity, suggesting that similar approaches could be applied to explore the biological potential of 2-Fluoro-4-iodopyridine derivatives .

Q & A

Q. What are common synthetic routes for preparing 2-fluoro-4-iodopyridine-3-carboxylic acid ethyl ester?

The compound is typically synthesized via esterification of the corresponding carboxylic acid using ethyl chloroformate or other esterifying agents under anhydrous conditions. Similar fluorinated pyridine esters, such as ethyl 2-amino-3,5,6-trifluoroisonicotinate, are synthesized via nucleophilic substitution or halogenation followed by esterification . Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are standard practices.

Q. How is the purity and structural integrity of this compound verified?

High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) is commonly used for purity assessment. Structural confirmation employs nuclear magnetic resonance (NMR; , , ) and mass spectrometry (MS). For example, related compounds like 4-fluoro-2-methylindole-3-carboxylic acid ethyl ester are characterized using similar protocols .

Q. What safety precautions are recommended when handling this compound?

Refer to safety data sheets (SDS) for fluoropyridine derivatives, which advise using gloves, goggles, and fume hoods. In case of skin contact, wash with soap and water; for inhalation, move to fresh air. Avoid discharge into waterways due to potential ecological hazards .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine and iodine substituents influence reactivity in cross-coupling reactions?

The electron-withdrawing fluorine at the 2-position and the bulky iodine at the 4-position can direct regioselectivity in Suzuki or Ullmann couplings. Evidence from analogous iodinated benzoic acids (e.g., 3-fluoro-2-iodobenzoic acid) shows that steric hindrance may slow reaction kinetics, necessitating optimized catalysts (e.g., Pd(PPh)) and elevated temperatures .

Q. What challenges arise in NMR characterization due to fluorine and iodine isotopes, and how are they addressed?

NMR is critical for tracking fluorine environments, while iodine’s quadrupolar moment (, spin 5/2) complicates direct detection. Indirect methods, such as - HOESY or heteronuclear coupling analysis, are employed. For example, 3-fluoro-4-iodobenzyl alcohol derivatives require decoupling techniques to resolve splitting patterns .

Q. How can reaction yields be optimized for ester derivatives in multi-step syntheses?

Process optimization studies (e.g., de Koning et al., 2011) highlight temperature control (e.g., 0–5°C for iodination), solvent selection (polar aprotic solvents like DMF), and catalytic systems (e.g., CuI for Ullmann reactions). Purification via recrystallization or preparative HPLC improves yields, as seen in similar pyridine esters .

Q. What role does this ester play in medicinal chemistry, particularly in prodrug design?

Ethyl esters are often used as prodrugs to enhance lipophilicity and bioavailability. For instance, N-[3-fluoro-4-(6-(2-methyltetrazol-5-yl)pyridinyl)phenyl]carbamate derivatives leverage ester groups for intracellular hydrolysis, releasing active carboxylic acids. This strategy is applicable to fluoropyridine-based therapeutics .

Data Contradiction and Analysis

Q. How do discrepancies in reported spectroscopic data for fluorinated iodopyridines arise, and how should they be resolved?

Variations in NMR chemical shifts may stem from solvent effects, concentration, or impurities. Cross-referencing with databases (e.g., SDBS) and using deuterated solvents (e.g., DMSO-d) standardize measurements. For example, 3-fluoro-4-iodobenzyl alcohol shows δ~7.2–7.8 ppm for aromatic protons in DO, but shifts in CDCl .

Q. Why do some synthetic protocols report conflicting optimal conditions for iodination?

Iodination efficiency depends on the substrate’s electronic profile. Electron-deficient pyridines (due to fluorine) may require milder iodinating agents (e.g., N-iodosuccinimide) versus harsher systems (I/HIO). Contradictory reports likely reflect substrate-specific reactivity, necessitating iterative screening .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.